N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide is a complex organic compound notable for its unique structure and potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a sulfonamide group, which is known for its antibacterial properties, making it a subject of interest in pharmaceutical research.
The compound can be sourced from chemical suppliers and databases such as BenchChem and PubChem, where detailed information regarding its synthesis, molecular structure, and properties is available. The molecular formula is , with a molecular weight of approximately 416.5 g/mol.
This compound falls under the category of sulfonamides, which are characterized by the presence of the sulfonamide functional group. Sulfonamides are widely studied for their antimicrobial properties and are utilized as intermediates in the synthesis of various pharmaceuticals.
The synthesis of N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide typically involves multi-step organic reactions. A common approach starts with the formation of the oxazepine ring through cyclization reactions using appropriate precursors.
Key steps in the synthesis may include:
The molecular structure of N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide can be represented using various chemical notation systems:
InChI=1S/C22H28N2O4S/c1-12(2)22(25)24(20(23)21(26)27)18(15-7-9-17(28)19(15)30)14(10-13(3)4)16(29)11/h7-11H,12H2,(H2,23,24)(H2,25,26)
The compound's structural data includes:
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide can participate in various chemical reactions:
Types of Reactions
Common reagents include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions often involve specific solvents and temperatures to achieve desired outcomes.
The mechanism of action for N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide primarily involves its interaction with biological targets. The sulfonamide moiety can inhibit certain enzymes by binding to their active sites.
This inhibition disrupts essential biological processes. The specific pathways affected depend on the biological context in which the compound is used.
The physical properties of N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide include:
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases like PubChem.
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide has several applications in scientific research:
This compound exemplifies a valuable tool in both synthetic and biological chemistry realms due to its unique structure and functional groups.
CAS No.: 14970-71-9
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4